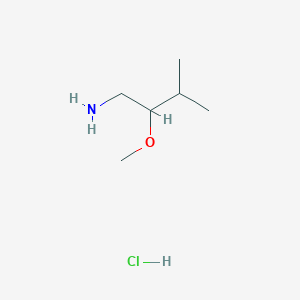

2-Methoxy-3-methylbutan-1-amine hydrochloride

Description

2-Methoxy-3-methylbutan-1-amine hydrochloride is a substituted amine hydrochloride salt with a methoxy group at the 2-position and a methyl group at the 3-position of the butan-1-amine backbone. For instance, 3-methoxy-3-methylbutan-1-amine hydrochloride (a positional isomer) is synthesized via hydrogenation of N,N-dibenzyl-3-methoxy-3-methylbutan-1-amine using palladium hydroxide carbon under H₂, yielding 66% of the product . The ¹H NMR (DMSO-d6) of this analog shows distinct signals at δ 8.04 (s, 2H, NH₂⁺), 3.05 (s, 3H, OCH₃), and 1.07 (s, 6H, CH₃) .

Properties

IUPAC Name |

2-methoxy-3-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-5(2)6(4-7)8-3;/h5-6H,4,7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDJAPGFIADYNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-methylbutan-1-amine hydrochloride typically involves the reaction of 2-Methoxy-3-methylbutan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The purity of the final product is usually around 95% .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, and the product is often stored at temperatures between 0-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-methylbutan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can participate in substitution reactions where the methoxy or amine group is replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield primary or secondary amines, and substitution reactions may yield various substituted derivatives .

Scientific Research Applications

2-Methoxy-3-methylbutan-1-amine hydrochloride has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

Biology: The compound is used in biochemical studies to understand the behavior of amines in biological systems.

Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methoxy-3-methylbutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 2-amino-3-methylbutanoate Hydrochloride

- Structure: Contains an ester group (COOCH₃) instead of a methoxy group, with an amino group at the 2-position.

- Synthesis : Commercially available but discontinued; CAS 5619-05-6 .

- Key Differences :

- Functional group: Ester (COOCH₃) vs. methoxy (OCH₃).

- Reactivity: The ester group may undergo hydrolysis, whereas the methoxy group is more stable under acidic/basic conditions.

(2S)-3-Methoxybutan-2-amine Hydrochloride

- Structure : Shorter carbon chain (butan-2-amine vs. butan-1-amine) with a stereocenter at C2.

- Spectral Data : ¹H NMR (DMSO-d6) includes δ 3.89–3.86 (m, 1H, CH) and 1.02 (s, 9H, CH₃) .

- Key Differences :

- Chain length and branching: Affects solubility and steric hindrance in reactions.

- Stereochemistry: The (S)-configuration may influence biological activity or chiral resolution.

3-Ethoxy-2-methoxycyclobutan-1-amine Hydrochloride

- Structure : Cyclobutane ring with ethoxy and methoxy substituents.

- Molecular Formula: C₇H₁₅NO₂ vs. C₆H₁₄ClNO for the target compound .

- Key Differences :

- Ring strain in cyclobutane enhances reactivity compared to linear chains.

- Ethoxy group introduces bulkier substituents, altering physicochemical properties like boiling point.

Biological Activity

2-Methoxy-3-methylbutan-1-amine hydrochloride, a compound with the molecular formula C6H15ClN2O, has garnered attention for its potential biological activities. This article explores its mechanisms of action, applications in research and medicine, and relevant case studies.

The compound is characterized by a methoxy group attached to a branched carbon chain, which influences its reactivity and interaction with biological systems. Its synthesis typically involves reactions that yield high-purity products suitable for research applications.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It acts as a ligand, modulating the activity of these targets, which may lead to various pharmacological effects.

Key Mechanisms:

- Receptor Interaction : The compound has been shown to bind selectively to certain receptors, potentially influencing neurotransmitter systems.

- Enzyme Modulation : It may alter the activity of specific enzymes involved in metabolic pathways.

Biological Activity Overview

The biological activity of this compound includes:

Case Studies and Research Findings

Several studies have highlighted the compound's biological activities:

- Opioid Receptor Studies : Research has demonstrated that analogues of this compound exhibit subnanomolar potency at κ-opioid receptors. These findings suggest its potential use in developing new analgesics with fewer side effects compared to traditional opioids .

- Chemical Synthesis Applications : The compound serves as an intermediate in organic synthesis, facilitating the production of other biologically active compounds. Its unique structure allows for various chemical transformations that are valuable in pharmaceutical chemistry.

- Metabolic Pathway Exploration : Studies on the interactions of this compound with metabolic enzymes have provided insights into its role in biochemical pathways, suggesting that it may influence metabolic rates or pathways relevant to disease states .

Q & A

Basic Research Questions

Q. What are the primary methods for identifying and characterizing 2-Methoxy-3-methylbutan-1-amine hydrochloride in laboratory settings?

- Methodological Answer : Key identification methods include nuclear magnetic resonance (NMR) spectroscopy for structural elucidation (e.g., 1H-NMR analysis of methoxy and methyl groups) and high-performance liquid chromatography (HPLC) for purity assessment. Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ peaks). Refer to CAS 72739-03-8 for standardized characterization protocols .

| Analytical Technique | Purpose | Example Data from Evidence |

|---|---|---|

| 1H-NMR | Structural confirmation | δ 3.79 (s, 3H, methoxy), δ 1.02 (s, 9H, tert-butyl) |

| HPLC | Purity verification | ≥98% purity (analytical column, UV detection) |

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles. Respiratory protection is not typically required unless aerosolized .

- Spill Management : Mechanically collect material using non-sparking tools; avoid water jets to prevent dispersal. No special environmental precautions beyond preventing entry into waterways .

- First Aid : Rinse eyes with water for 15 minutes; seek medical attention if irritation persists. No delayed toxicity reported, but monitor for 48 hours post-exposure .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and scalability?

- Methodological Answer :

-

Catalyst Selection : Use HCl-dioxane for efficient salt formation, as demonstrated in analogous amine hydrochloride syntheses (e.g., 100% yield achieved via HCl-mediated protonation ).

-

Reaction Conditions : Stirring at room temperature for 1 hour minimizes side reactions (e.g., over-oxidation) .

-

Purification : Reduce pressure distillation under inert atmosphere retains stereochemical integrity .

Parameter Optimization Strategy Outcome Reaction Time 1 hr at 25°C 100% conversion Solvent System Dioxane-HCl High crystallinity

Q. What contradictions exist in safety data for this compound, and how should researchers address them?

- Methodological Answer :

- Contradiction : states no acute skin irritation, while notes inflammation risk.

- Resolution : Conduct patch testing under OECD 439 guidelines. Use in vitro assays (e.g., EpiDerm™) to validate dermal toxicity .

- Data Gap Mitigation : Cross-reference GHS classifications (H302 for oral toxicity) and prioritize acute exposure studies .

Q. What analytical strategies resolve ambiguities in the compound’s degradation products under varying pH conditions?

- Methodological Answer :

- Stability Studies : Use accelerated stability testing (40°C/75% RH) with LC-MS to identify hydrolyzed products (e.g., methoxy group cleavage).

- pH-Dependent Pathways : Acidic conditions (pH <3) stabilize the amine hydrochloride; neutral/basic conditions promote free base formation and oxidation .

Q. How can researchers address the lack of ecological toxicity data for this compound?

- Methodological Answer :

- Predictive Modeling : Apply ECOSAR v2.0 to estimate aquatic toxicity (e.g., LC50 for fish).

- Microcosm Studies : Test biodegradability via OECD 301F (manometric respirometry) .

Interdisciplinary Applications

Q. What role does this compound play in medicinal chemistry research?

- Methodological Answer :

- Intermediate Synthesis : Acts as a precursor for chiral amines in drug development (e.g., β-blockers).

- Receptor Binding Studies : Methoxy groups enhance lipophilicity for CNS-targeting compounds; use radiolabeled analogs (e.g., 14C) for pharmacokinetic profiling .

Data Gaps and Future Directions

Q. What methodological frameworks are recommended for reconciling conflicting toxicity profiles in safety data sheets?

- Methodological Answer :

- Comparative Analysis : Align data with structurally similar compounds (e.g., methoxyamphetamine derivatives) .

- Threshold Assessment : Apply NOAEL/LOAEL extrapolation from rodent studies for risk stratification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.